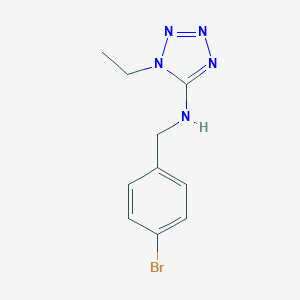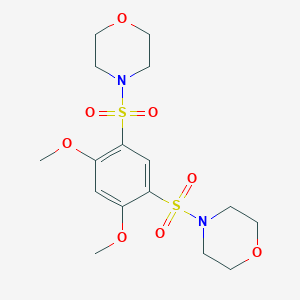![molecular formula C14H9BrF3NO3 B275733 1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)
1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BTBPO and is a member of the nitroaryl ether family of compounds. BTBPO has been studied extensively in recent years due to its potential use in a variety of scientific applications, including drug discovery, materials science, and biochemistry.
Mechanism of Action
The mechanism of action of BTBPO is complex and not fully understood. However, it is believed that BTBPO works by binding to specific enzymes and receptors in the body, thereby inhibiting their activity. This inhibition can lead to a variety of physiological and biochemical effects, depending on the specific enzyme or receptor targeted.
Biochemical and Physiological Effects:
BTBPO has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. Some of the most notable effects include the inhibition of enzymes involved in cancer cell proliferation, the suppression of inflammatory responses, and the modulation of neurotransmitter activity in the brain.
Advantages and Limitations for Lab Experiments
BTBPO has a number of advantages for use in lab experiments, including its high potency and specificity for certain enzymes and receptors. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Future Directions
There are a number of potential future directions for research on BTBPO. One promising area of study is the development of new drugs based on the compound's inhibitory activity against specific enzymes and receptors. Additionally, BTBPO may have applications in materials science, due to its unique chemical structure and properties. Finally, further research is needed to fully understand the mechanism of action of BTBPO and its potential effects on human health.
Synthesis Methods
The synthesis of BTBPO is a complex process that requires a high level of expertise and specialized equipment. The most common method for synthesizing BTBPO involves the reaction of 4-nitro-2-bromophenol with 2-trifluoromethylbenzyl alcohol in the presence of a base catalyst. The resulting product is then treated with a base to form the final compound, 1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene.
Scientific Research Applications
BTBPO has been studied extensively in recent years due to its potential use in a variety of scientific applications. One of the most promising applications of BTBPO is in the field of drug discovery. BTBPO has been shown to have potent inhibitory activity against a variety of enzymes and receptors, making it a promising candidate for the development of new drugs.
properties
Molecular Formula |
C14H9BrF3NO3 |
|---|---|
Molecular Weight |
376.12 g/mol |
IUPAC Name |
1-bromo-4-nitro-2-[[2-(trifluoromethyl)phenyl]methoxy]benzene |
InChI |
InChI=1S/C14H9BrF3NO3/c15-12-6-5-10(19(20)21)7-13(12)22-8-9-3-1-2-4-11(9)14(16,17)18/h1-7H,8H2 |
InChI Key |
IPVCOPRFRIWHJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Br)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)

![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)





![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)